molecular formula C17H19NO4 B5699721 ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate CAS No. 332150-28-4

ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate

Cat. No.: B5699721
CAS No.: 332150-28-4
M. Wt: 301.34 g/mol
InChI Key: OWYXFRRSVGLPGC-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate is a quinoline derivative known for its interesting pharmaceutical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate typically involves the reaction of 4-hydroxyquinoline derivatives with various reagents. One common method includes the condensation of 4-hydroxy-2-methylquinoline with ethyl acetoacetate under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, making it effective against certain bacteria and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-22-17(21)12-6-8-15-14(9-12)16(20)13(11(3)18-15)7-5-10(2)19/h6,8-9H,4-5,7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYXFRRSVGLPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177586
Record name Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332150-28-4
Record name Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332150-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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